

1-Bromo-2-methylhexane CAS number 101258-57-5 properties

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Compound of Interest

Compound Name: 1-Bromo-2-methylhexane

Cat. No.: B035086

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1-Bromo-2-methylhexane: A Technical Guide

CAS Number: 101258-57-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromo-2-methylhexane** (CAS No. 101258-57-5). It includes a summary of its known characteristics, detailed hypothetical experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential, yet uncharacterized, biological significance based on the general reactivity of alkyl halides. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

1-Bromo-2-methylhexane is a colorless liquid with a molecular formula of $C_7H_{15}Br$ and a molecular weight of 179.1 g/mol ^{[1][2]} While extensive experimental data is not publicly available, a collection of estimated and computed properties provides a foundational understanding of this compound.

Table 1: Physicochemical Properties of **1-Bromo-2-methylhexane**

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ Br	[1][2]
Molecular Weight	179.1 g/mol	[1][2]
CAS Number	101258-57-5	[1][2]
Boiling Point (estimated)	170.18 °C	[2]
Density (estimated)	1.1337 g/cm ³	[2]
Refractive Index (estimated)	1.4339	[2]
LogP (estimated)	3.20760	[2]

Synthesis and Purification

Detailed experimental protocols for the synthesis of **1-Bromo-2-methylhexane** are not readily available in published literature. However, based on general methods for the preparation of primary alkyl bromides from primary alcohols, a plausible synthetic route starting from 2-methylhexan-1-ol is proposed.

Synthesis of 1-Bromo-2-methylhexane from 2-methylhexan-1-ol

Two common methods for this transformation are the reaction with phosphorus tribromide (PBr₃) or with hydrobromic acid (HBr).

2.1.1. Method A: Reaction with Phosphorus Tribromide (PBr₃)

This method is often preferred for its mild conditions and high yields for primary alcohols.

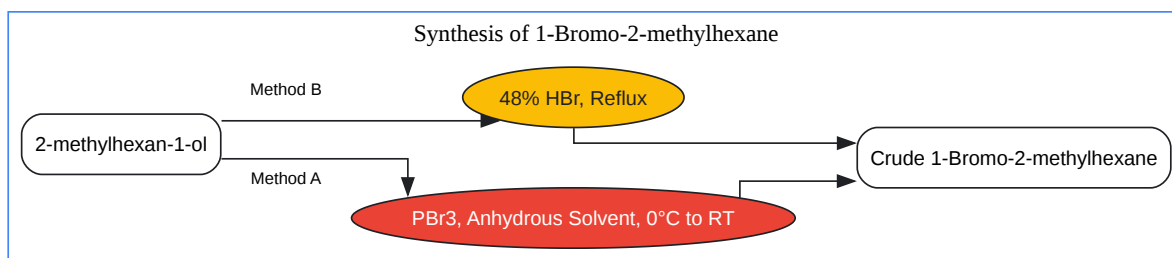
- Reaction Scheme: $3 \text{ C}_7\text{H}_{16}\text{O} + \text{PBr}_3 \rightarrow 3 \text{ C}_7\text{H}_{15}\text{Br} + \text{H}_3\text{PO}_3$
- Experimental Protocol:
 - To a stirred solution of 2-methylhexan-1-ol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (0.33 equivalents).

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully pour the reaction mixture over ice-water.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **1-Bromo-2-methylhexane**.

2.1.2. Method B: Reaction with Hydrobromic Acid (HBr)

This is a classic method for the synthesis of alkyl bromides.

- Reaction Scheme: $\text{C}_7\text{H}_{16}\text{O} + \text{HBr} \rightarrow \text{C}_7\text{H}_{15}\text{Br} + \text{H}_2\text{O}$
- Experimental Protocol:
 - In a round-bottom flask equipped with a reflux condenser, combine 2-methylhexan-1-ol (1 equivalent) and a 48% aqueous solution of hydrobromic acid (2-3 equivalents).
 - Heat the mixture to reflux and maintain for 4-6 hours.
 - Monitor the reaction progress by TLC or GC.
 - After cooling to room temperature, transfer the mixture to a separatory funnel.
 - Separate the lower organic layer containing the product.
 - Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous calcium chloride, filter, and proceed with purification.



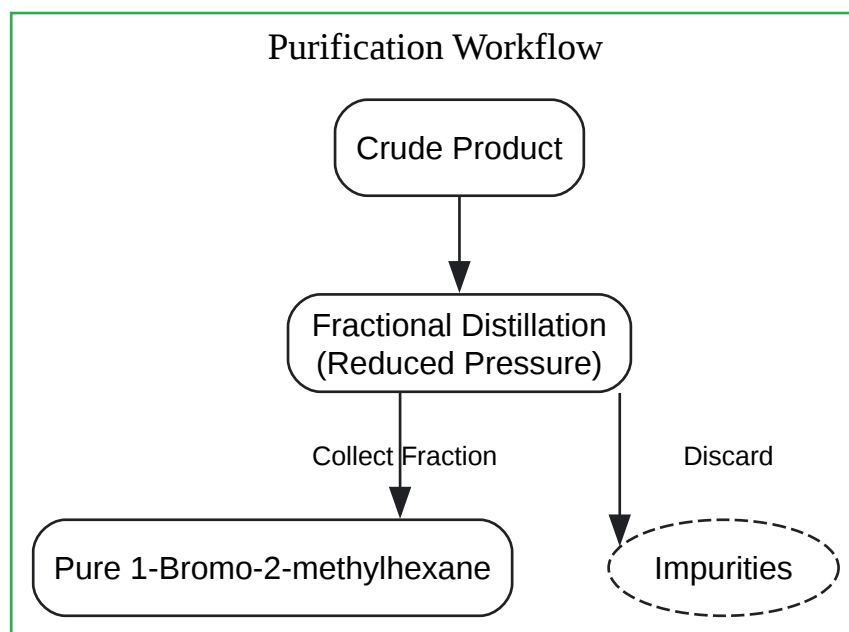
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Caption: Synthetic pathways to **1-Bromo-2-methylhexane**.

Purification

The primary method for purifying crude **1-Bromo-2-methylhexane** is fractional distillation under reduced pressure to prevent potential decomposition at higher temperatures.

- Experimental Protocol:
 - Assemble a fractional distillation apparatus.
 - Place the crude **1-Bromo-2-methylhexane** in the distillation flask with a few boiling chips.
 - Apply a vacuum and slowly heat the distillation flask.
 - Collect the fraction that distills at the expected boiling point of **1-Bromo-2-methylhexane** under the applied pressure. The estimated boiling point at atmospheric pressure is 170.18 °C, which will be significantly lower under vacuum.^[2]



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Caption: Purification workflow for **1-Bromo-2-methylhexane**.

Characterization

The purified **1-Bromo-2-methylhexane** should be characterized using standard analytical techniques to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

- Experimental Protocol:
 - Prepare a dilute solution of the purified product in a volatile solvent (e.g., hexane or ethyl acetate).
 - Inject an aliquot of the solution into a GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar).
 - The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which should be consistent with the structure of **1-Bromo-2-**

methylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

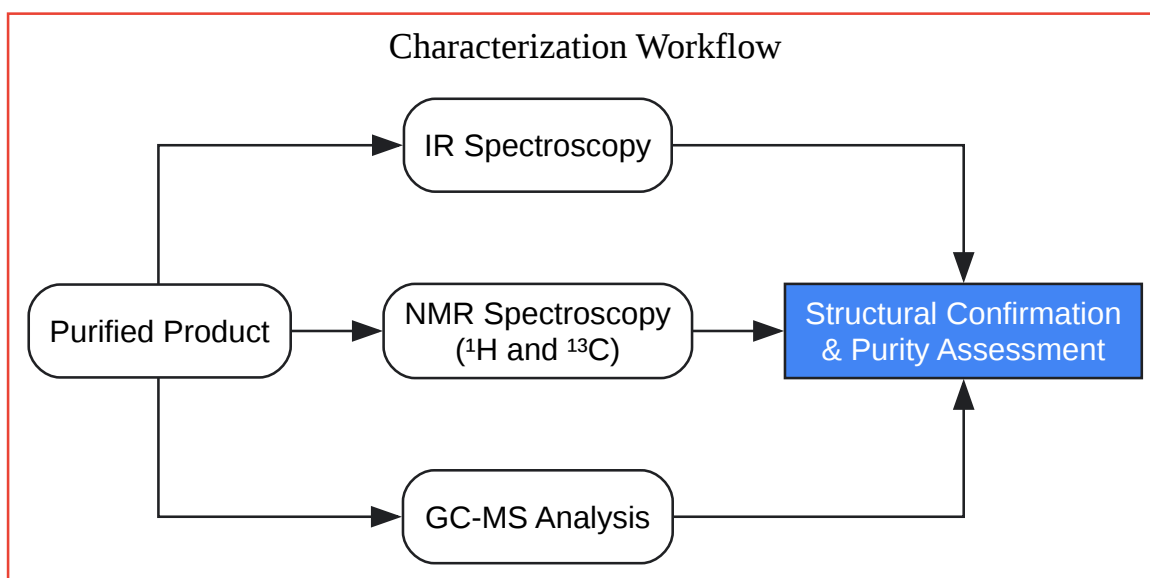
^1H and ^{13}C NMR spectroscopy are essential for confirming the structure of the molecule.

- Experimental Protocol:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra. The chemical shifts, splitting patterns, and integration values in the ^1H NMR spectrum, along with the number and chemical shifts of the signals in the ^{13}C NMR spectrum, should correspond to the structure of **1-Bromo-2-methylhexane**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of characteristic functional groups.

- Experimental Protocol:
 - Acquire the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
 - The spectrum should show characteristic C-H stretching and bending vibrations for the alkyl chain and a strong absorption in the fingerprint region corresponding to the C-Br stretching vibration.



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Caption: Analytical workflow for structural confirmation.

Biological Activity and Potential Applications in Drug Development

There is currently no specific information available in the public domain regarding the biological activity or potential applications of **1-Bromo-2-methylhexane** in drug development. However, as an alkyl halide, it possesses the characteristics of an alkylating agent.

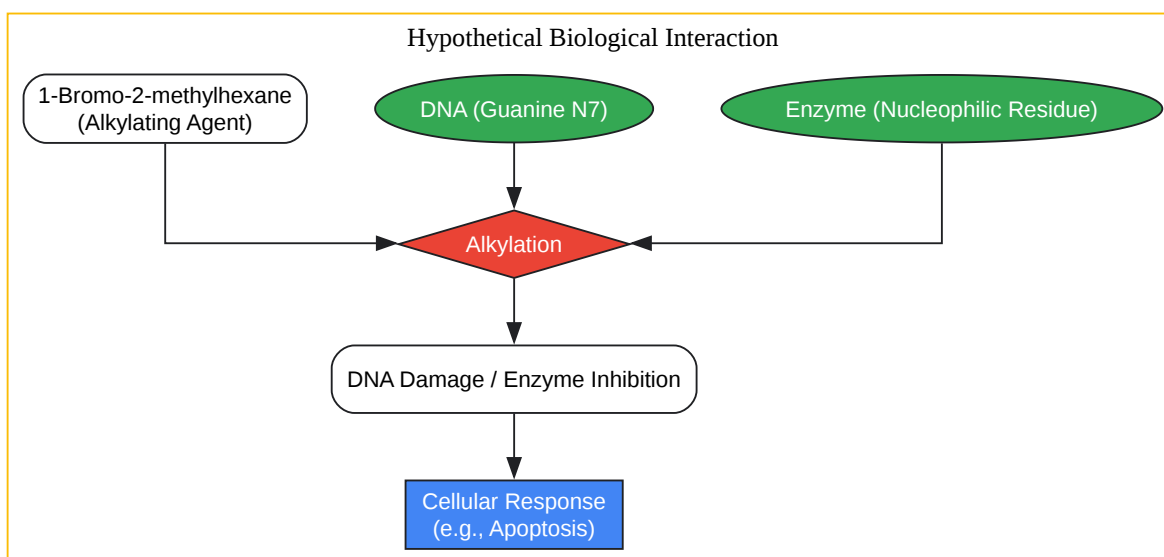
Alkylating agents are a class of compounds that can transfer an alkyl group to various nucleophilic moieties in biological systems, most notably the N7 position of guanine in DNA.[3] This can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.[3] Many clinically used anticancer drugs are alkylating agents.[4][5]

Given its structure as a primary alkyl bromide, **1-Bromo-2-methylhexane** has the potential to act as a monoalkylating agent. Its reactivity would be influenced by the steric hindrance provided by the methyl group at the 2-position.

Potential Areas of Investigation:

- Cytotoxicity Assays: In vitro studies using various cancer cell lines could be performed to assess the cytotoxic potential of **1-Bromo-2-methylhexane**.^[6]
- Genotoxicity Assays: Assays such as the Ames test or micronucleus assay could determine if the compound causes DNA damage.^[7]
- Enzyme Inhibition: As an electrophile, it could potentially inhibit enzymes with nucleophilic residues in their active sites.^[8]

It is important to note that the biological activity of a specific alkyl halide is highly dependent on its structure, which influences its reactivity, solubility, and ability to reach its biological target.^[9] Further research is required to determine if **1-Bromo-2-methylhexane** possesses any significant and selective biological activity that could be harnessed for therapeutic purposes.



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Caption: Potential mechanism of action as an alkylating agent.

Safety and Handling

1-Bromo-2-methylhexane is classified as a flammable liquid and vapor. It is also expected to cause skin and serious eye irritation and may cause respiratory irritation.[10] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Bromo-2-methylhexane is a primary alkyl bromide with potential as a synthetic intermediate. While its physical and chemical properties can be estimated, and plausible synthetic and analytical methods can be derived from general chemical principles, a significant knowledge gap exists regarding its biological activity. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future studies are warranted to experimentally determine its properties and to investigate its potential as a biologically active agent.

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